molecular formula C12H18N2O2 B13580808 3-(2-Methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

3-(2-Methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13580808
M. Wt: 222.28 g/mol
InChI Key: IXWJXGRXGHLATH-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridine ring, and a methoxyethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the condensation of 2-amino-3-methylpyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent alkylation with 2-methoxyethyl chloride. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or toluene, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, would be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of the methoxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

3-(2-methoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C12H18N2O2/c1-9-10(6-8-16-2)12(15)14-7-4-3-5-11(14)13-9/h3-8H2,1-2H3

InChI Key

IXWJXGRXGHLATH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCOC

Origin of Product

United States

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